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Compound Name:
Dansyl-Glu-Gly-Arg-

Chloromethylketone

Cat. No.: B1607030 Get Quote

Application Notes: Dansyl-Glu-Gly-Arg-
Chloromethylketone (D-GGACK)
For Researchers, Scientists, and Drug Development Professionals

Introduction
Dansyl-Glu-Gly-Arg-Chloromethylketone, commonly abbreviated as D-GGACK, is a

fluorescent activity-based probe (ABP) designed for the detection and localization of specific

active serine proteases.[1][2] ABPs are powerful tools that covalently modify enzyme targets in

an activity-dependent manner, allowing for direct visualization and quantification.[3] D-GGACK

is composed of three key functional moieties:

A Dansyl (1,5-DNS) group: A fluorescent reporter tag that allows for detection via

fluorescence microscopy or in-gel imaging. Its fluorescence is often sensitive to the local

environment, which can provide additional information upon binding to the target enzyme.[4]

[5]

A peptide recognition sequence (Glu-Gly-Arg): This sequence mimics the natural substrate of

target proteases, guiding the probe to the active site of enzymes that preferentially cleave

after an arginine residue.
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A chloromethylketone (CMK) reactive group: An irreversible "warhead" that forms a stable

covalent bond with a key histidine residue in the protease's catalytic site, ensuring that only

active enzymes are labeled.[6]

This combination makes D-GGACK an effective irreversible inhibitor and a specific fluorescent

marker for active proteases such as thrombin, Factor Xa, and urokinase (uPA).[7] It is a

valuable tool for studying biological processes where these enzymes play a critical role,

including blood coagulation and cancer cell invasion.

Mechanism of Action
The utility of D-GGACK as a probe is rooted in its affinity-driven labeling mechanism.[4] The

process is highly selective for the active form of the target protease.

Recognition and Binding: The tripeptide sequence (Glu-Gly-Arg) directs the probe to the

catalytic pocket of the target serine protease. This binding is specific, as the enzyme's

substrate-binding subsites recognize the complementary peptide sequence.[8]

Covalent Modification: Once positioned within the active site, the electrophilic

chloromethylketone group is attacked by the nucleophilic imidazole side chain of a catalytic

histidine residue.

Irreversible Inhibition: This reaction forms a stable, covalent alkyl-enzyme bond, leading to

the irreversible inactivation of the protease. Because the probe is now permanently attached

to the enzyme, the fluorescent dansyl group serves as a durable marker for the location of

the active protease.

This mechanism ensures that the fluorescent signal is directly proportional to the amount of

active enzyme, rather than the total enzyme protein (active and inactive forms).
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Figure 1. Mechanism of D-GGACK Action
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Caption: Mechanism of D-GGACK irreversible inhibition.
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Applications in Fluorescence Microscopy
D-GGACK is primarily used to visualize the location of active target proteases. Since the probe

is not cell-permeable, its application in cellular imaging is typically restricted to systems where

the cell membrane has been compromised or intentionally permeabilized.[7]

Localization in Fixed Cells: Researchers can use D-GGACK to stain fixed and permeabilized

cells to determine the subcellular localization of active thrombin, Factor Xa, or uPA.

Tissue Section Analysis: It can be applied to tissue sections to map the distribution of

protease activity in complex biological samples, such as identifying regions of active

coagulation in thrombi or areas of uPA activity in tumor microenvironments.

In-gel Visualization: D-GGACK can be used to label active proteases in complex biological

fluids like plasma or in cell lysates.[9] Subsequent analysis by SDS-PAGE allows for the

visualization of fluorescently labeled enzymes, confirming their presence and molecular

weight.[4]

Quantitative Data
The following table summarizes the key properties and specifications of Dansyl-Glu-Gly-Arg-
Chloromethylketone.
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Property Value / Description Reference(s)

Synonyms 1,5-DNS-GGACK, D-GGACK [7]

Molecular Formula C₃₁H₄₄ClN₉O₈S (as free base)

Target Class Serine Proteases [6][7]

Primary Targets
Thrombin, Factor Xa,

Urokinase (uPA)
[7]

Non-Target
Does not inhibit tissue

plasminogen activator (tPA)
[7]

Inhibition Type
Irreversible (covalent

modification)
[7]

IC₅₀ ~100 nM for Factor Xa [7]

Fluorescent Tag Dansyl (1,5-DNS) [7]

Excitation (Approx.) ~335-350 nm

Emission (Approx.)
~520-550 nm (highly solvent-

dependent)

Cell Permeability No [7]

Experimental Protocols
Protocol 1: Reconstitution and Storage of D-GGACK
This protocol is based on manufacturer recommendations for Calbiochem® product 251700.[7]

Reconstitution: Prepare a stock solution by reconstituting the solid D-GGACK

dihydrochloride in 10 mM HCl to a final concentration of 1 mg/mL.

Dilution: Immediately before use, dilute the stock solution into the desired physiological

buffer (e.g., PBS, Tris-HCl) to the final working concentration.

Storage:
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Store the solid, desiccated compound at 2-8°C.

After reconstitution, aliquot the stock solution into single-use volumes and store at 4°C.

Stock solutions are reported to be stable for up to 4 months under these conditions.[7]

Avoid freeze-thaw cycles.

Protocol 2: Staining of Active Proteases in Fixed and
Permeabilized Cells
This protocol provides a general framework for using D-GGACK to label active proteases for

fluorescence microscopy. Optimization of concentrations and incubation times may be required

for specific cell types and targets.
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Figure 2. Workflow for Cell Staining with D-GGACK

1. Cell Preparation
(Culture on coverslips)

2. Fixation
(e.g., 4% PFA, 15 min)

3. Wash
(3x with PBS)

4. Permeabilization
(e.g., 0.1% Triton X-100, 10 min)

5. Wash
(3x with PBS)

6. D-GGACK Labeling
(1-10 µM in PBS, 30-60 min, 37°C)

7. Wash
(3x with PBS to remove unbound probe)

8. Counterstaining (Optional)
(e.g., DAPI for nuclei)

9. Mounting
(Mount coverslip on slide)

10. Imaging
(Fluorescence Microscope)

Click to download full resolution via product page

Caption: Experimental workflow for fluorescence microscopy.
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Materials:

Cells cultured on glass coverslips

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1% Triton X-100 in PBS

D-GGACK stock solution (see Protocol 1)

Nuclear counterstain (e.g., DAPI) (optional)

Mounting medium

Procedure:

Wash cells grown on coverslips twice with PBS.

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room

temperature.

Wash the cells three times with PBS for 5 minutes each.

Prepare the D-GGACK labeling solution by diluting the stock solution into PBS to a final

concentration of 1-10 µM.

Incubate the coverslips with the D-GGACK labeling solution for 30-60 minutes at 37°C in a

humidified chamber, protected from light.

Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

(Optional) If counterstaining is desired, incubate with a DAPI solution (e.g., 1 µg/mL in PBS)

for 5 minutes. Wash once with PBS.
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Mount the coverslips onto glass slides using an appropriate mounting medium.

Image the slides using a fluorescence microscope equipped with a DAPI filter set (for

Dansyl, Ex: ~350 nm, Em: ~520 nm).

Protocol 3: In-gel Fluorescence Detection of Active
Proteases
This protocol is adapted from general methods for activity-based protein profiling.[4][9]

Materials:

Biological sample (e.g., human plasma, cell lysate)

D-GGACK stock solution

SDS-PAGE loading buffer (4x, non-reducing)

SDS-PAGE equipment and reagents

Procedure:

In a microcentrifuge tube, combine your biological sample (e.g., 50 µg of total protein from a

cell lysate) with PBS or an appropriate reaction buffer.

Add D-GGACK to a final concentration of 1-5 µM. For plasma, a concentration of 5 µM has

been used.[9]

(Optional Control) In a separate tube, pre-incubate the sample with a known, potent inhibitor

of the target protease for 30 minutes before adding D-GGACK to confirm labeling specificity.

Incubate the reaction mixture for 30-60 minutes at 37°C.[4][9]

Quench the reaction by adding 4x non-reducing SDS-PAGE sample buffer. Do not boil the

sample, as this can degrade the fluorophore.

Load the samples onto an SDS-PAGE gel and run electrophoresis as usual.
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After electrophoresis, visualize the fluorescently labeled protein bands directly in the gel

using a gel imager equipped with a UV or blue-light transilluminator and appropriate

emission filters (e.g., excitation at ~365 nm).

Signaling Pathway Context: The Coagulation
Cascade
D-GGACK is an excellent tool for visualizing key nodes in the blood coagulation cascade.

Factor Xa and Thrombin (Factor IIa) are central enzymes in this pathway. Factor Xa, as part of

the prothrombinase complex, activates prothrombin to thrombin. Thrombin then proceeds to

cleave fibrinogen into fibrin, which polymerizes to form a blood clot. Visualizing the location of

active Factor Xa and Thrombin can provide critical insights into thrombotic events.

Caption: D-GGACK targets key proteases in coagulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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